

Toxicological profile and safety data of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dihydroxybenzophenone**

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An In-depth Technical Guide to the Toxicological Profile and Safety of **2,4-Dihydroxybenzophenone** (Benzophenone-1)

Authored by a Senior Application Scientist Foreword: A Proactive Approach to Chemical Safety

In the landscape of industrial and consumer products, the ultraviolet (UV) filter **2,4-Dihydroxybenzophenone** (BP-1) is ubiquitous.^[1] It is a critical component in plastics, coatings, and personal care products, engineered to prevent photodegradation.^{[1][2]} However, its widespread use necessitates a thorough and ongoing evaluation of its toxicological profile to ensure both human and environmental safety. This guide moves beyond a simple recitation of data; it aims to provide a deeper, mechanistic understanding for the professionals at the forefront of research and development. We will explore not just the "what" but the "why" of its biological interactions, grounding our discussion in the principles of toxicology and providing actionable, field-proven insights into its safety assessment.

Chemical and Physical Identity

A foundational understanding of a compound's properties is paramount to interpreting its toxicological and kinetic behavior.

| Property | Value | Source |
|-------------------|---|---|
| Chemical Name | (2,4-dihydroxyphenyl)-phenylmethanone | [3] |
| Synonyms | Benzophenone-1 (BP-1), Benzoresorcinol, Uvinul 400 | [3] [4] |
| CAS Number | 131-56-6 | [5] |
| Molecular Formula | C13H10O3 | [5] |
| Molecular Weight | 214.22 g/mol | [1] [5] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 144.5-147 °C | |
| Water Solubility | Insoluble | [4] |
| LogP | 2.964 at 25°C | [4] |

Toxicological Profile: A Mechanistic Overview

The following sections dissect the toxicological endpoints of BP-1, synthesizing data from a range of *in vivo* and *in vitro* studies.

Acute and Subchronic Toxicity

Acute toxicity studies provide a baseline for a substance's intrinsic toxicity with a single high-level exposure. BP-1 demonstrates a low order of acute toxicity via ingestion.[\[4\]](#)[\[6\]](#)

- Oral LD50 (Rat): 8,600 mg/kg.[\[5\]](#)[\[6\]](#) Observed effects at this high dose included general depressed activity, reduced food intake, and diarrhea.[\[5\]](#)[\[6\]](#)
- Dermal Toxicity: No data is readily available for an acute dermal LD50.[\[6\]](#)
- Skin and Eye Irritation: Studies in rabbits indicate no skin irritation after 24 hours of exposure.[\[6\]](#) However, it is classified as causing serious eye irritation.[\[5\]](#)[\[7\]](#)

Subchronic studies are critical for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). A 90-day oral study in rats established a NOAEL of 236 mg/kg. [6] At higher doses (0.6 and 1.9 g/kg), effects such as depressed growth and lesions in the liver and kidneys were observed.[3]

| Endpoint | Species | Value/Result | Observations |
|-------------------|---------|-------------------------------------|--|
| Acute Oral LD50 | Rat | 8,600 mg/kg[5][6] | Somnolence, reduced food intake, diarrhea. [6] |
| Skin Irritation | Rabbit | Non-irritating (24h)[6] | --- |
| Eye Irritation | Rabbit | Moderate to serious irritant.[5][7] | --- |
| 90-Day Oral NOAEL | Rat | 236 mg/kg[6] | Higher doses led to liver and kidney lesions.[3] |

Genotoxicity and Carcinogenicity

The potential for a chemical to induce genetic mutations or cancer is a significant safety concern.

- Genotoxicity: BP-1 was found to be non-mutagenic in several strains of *Salmonella typhimurium* (Ames test).[3] This suggests it does not directly cause mutations in bacterial DNA.
- Carcinogenicity: There is no component of this product present at levels greater than or equal to 0.1% that is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).[5] However, it is important to distinguish BP-1 from other benzophenones or related compounds. For instance, its parent compound, benzophenone-3, has shown "equivocal evidence of carcinogenic activity" in rats in a National Toxicology Program (NTP) study.[8] The data for BP-1 itself is less definitive.

Endocrine Disruption: The Core Concern

A substantial body of evidence points to the endocrine-disrupting capabilities of BP-1, which represents its most significant toxicological concern.[\[4\]](#)[\[9\]](#)[\[10\]](#) Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, and neurological effects.

BP-1 exhibits both estrogenic (mimicking estrogen) and anti-androgenic (blocking androgens) activity in various in vitro assays.[\[4\]](#)[\[11\]](#)

- **Estrogenic Activity:** Studies have shown that BP-1 can stimulate the proliferation of human breast cancer cells (MCF-7), a common indicator of estrogenic effects.[\[3\]](#) Its estrogenic toxicity has been reported to be five times that of Bisphenol A (BPA), a well-known EDC.[\[4\]](#)[\[11\]](#)
- **Anti-Androgenic Activity:** BP-1 has also demonstrated the ability to interfere with androgen receptor signaling.[\[9\]](#)

These activities are significant because they suggest BP-1 could potentially disrupt hormonal balance in exposed individuals. The compound is listed as a potential EDC by The Endocrine Disruption Exchange (TEDX).[\[9\]](#)

| Assay Type | Finding | Implication |
|--------------------------|---|--|
| In Vitro Bioassays | Exhibits estrogenic and anti-androgenic activity. [4] [9] | Potential to interfere with hormone signaling pathways. |
| MCF-7 Cell Proliferation | Stimulates proliferation of estrogen-sensitive cells. [3] | Confirms estrogen-mimicking properties. |
| Comparative Toxicity | Reported to be 5x more toxic than Bisphenol A (BPA). [4] [11] | Highlights its relative potency as an endocrine disruptor. |

Human Exposure and Metabolism

Understanding how humans are exposed to BP-1 and how the body processes it is key to assessing real-world risk.

Exposure Pathways

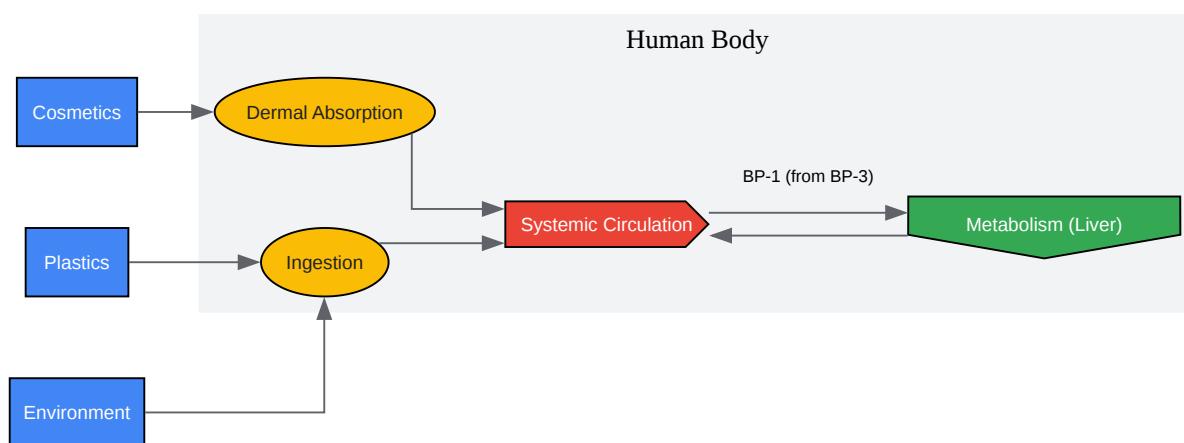
Human exposure to BP-1 occurs primarily through:

- Dermal Contact: Absorption through the skin from personal care products like sunscreens and lotions is a major pathway.[12][13]
- Ingestion: While less significant, exposure can occur from the leaching of BP-1 from plastic food packaging.[11]
- Environmental Exposure: BP-1 is detected in various water sources due to incomplete removal by wastewater treatment plants, leading to potential low-level ingestion and aquatic ecosystem exposure.[4][11]

Metabolism

BP-1 is not only used directly in products but is also a significant metabolite of other widely used UV filters, particularly Benzophenone-3 (BP-3, Oxybenzone).[14][15] When BP-3 is absorbed, it can be demethylated by liver enzymes (cytochrome P450s) to form BP-1.[15][16] This metabolic conversion is a critical consideration in risk assessment, as exposure to BP-3 results in internal exposure to BP-1.[17]

The diagram below illustrates the primary routes of human exposure and the metabolic conversion of BP-3 to BP-1.



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Caption: Exposure pathways and metabolic fate of BP-1.

Experimental Protocols for Safety Assessment

To ensure the trustworthiness of toxicological data, standardized and validated protocols are essential. Below are detailed methodologies for key assessments.

In Vitro Estrogenicity Testing: E-Screen Assay

The Estrogen Screen (E-Screen) assay, which measures the proliferation of MCF-7 human breast cancer cells, is a cornerstone for evaluating xenoestrogenic activity.

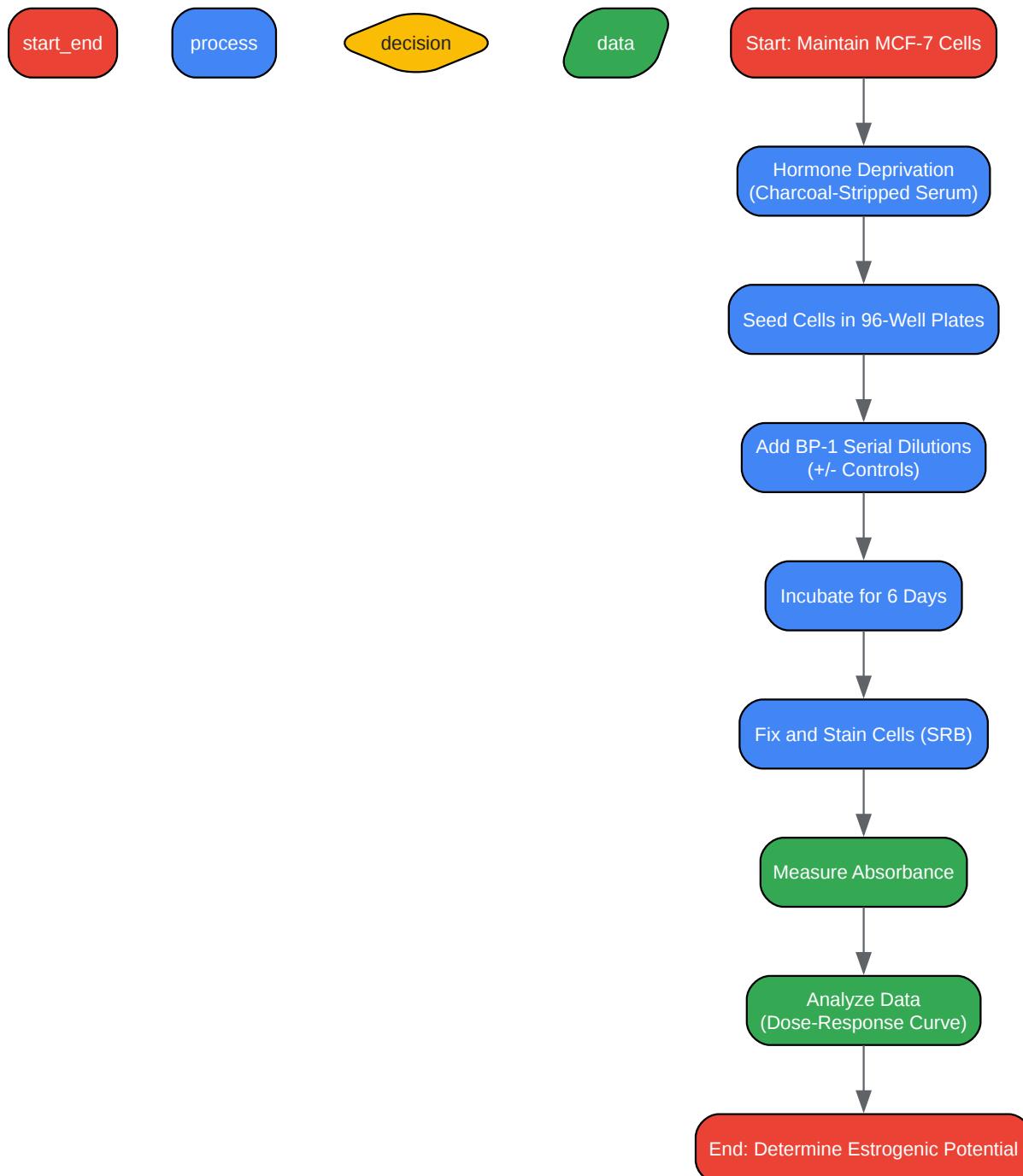
Principle: Estrogen receptor (ER)-positive MCF-7 cells proliferate in response to estrogens. A test chemical with estrogenic activity will induce a dose-dependent increase in cell proliferation.

Step-by-Step Methodology:

- **Cell Culture:** Maintain MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.
- **Hormone Deprivation:** Prior to the assay, switch cells to a phenol red-free DMEM with charcoal-dextran stripped FBS for 48-72 hours. This removes endogenous estrogens and sensitizes the cells to the test compound.
- **Seeding:** Plate the hormone-deprived cells into 96-well plates at a density of ~2 x 10⁴ cells/well and allow them to attach for 24 hours.
- **Dosing:** Prepare a serial dilution of BP-1 in the assay medium. Replace the medium in the wells with the medium containing various concentrations of BP-1. Include a positive control (17 β -estradiol), a negative control (vehicle, e.g., DMSO), and a blank.
- **Incubation:** Incubate the plates for 6 days (144 hours), allowing for multiple cell divisions.
- **Quantification of Proliferation:**
 - Remove the medium and fix the cells with a solution like 10% trichloroacetic acid (TCA).

- Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
- Wash away unbound dye and solubilize the bound dye with a Tris-base solution.
- Measure the absorbance at ~510 nm using a microplate reader.
- Data Analysis: Plot the absorbance against the log of the compound concentration. Calculate the Proliferative Effect (PE), which is the ratio of the highest cell number achieved with the test compound to the cell number in the vehicle control.

The following diagram outlines the workflow for this self-validating protocol.



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Caption: Workflow for the in vitro E-Screen Assay.

Conclusion and Forward-Looking Remarks

2,4-Dihydroxybenzophenone (BP-1) possesses a low level of acute and subchronic systemic toxicity. The primary toxicological concern is its well-documented activity as an endocrine disruptor, specifically its estrogenic and anti-androgenic properties.^{[4][9]} Its role as a metabolite of other common UV filters like BP-3 complicates exposure assessment and underscores the need to consider metabolic fate in safety evaluations.

For professionals in research and drug development, the data mandates a cautious approach. While BP-1 is effective as a UV absorber, the potential for endocrine disruption, particularly with chronic dermal exposure from cosmetics, warrants continued investigation and the exploration of alternative UV filters with cleaner toxicological profiles. Future research should focus on long-term, low-dose exposure studies to better characterize the risk to human populations and sensitive ecosystems.

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- To cite this document: BenchChem. [Toxicological profile and safety data of 2,4-Dihydroxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670367#toxicological-profile-and-safety-data-of-2-4-dihydroxybenzophenone]

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